Methyl N-(2,4-dibromophenyl)carbamate
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Overview
Description
Methyl N-(2,4-dibromophenyl)carbamate is a chemical compound with the molecular formula C8H7Br2NO2 and a molecular weight of 308.95 g/mol . It is known for its applications in various scientific fields, including chemistry, biology, and industry. The compound is characterized by the presence of two bromine atoms attached to a phenyl ring, which is further connected to a carbamate group.
Preparation Methods
The synthesis of methyl N-(2,4-dibromophenyl)carbamate typically involves the reaction of 2,4-dibromoaniline with methyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Methyl N-(2,4-dibromophenyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The carbamate group can be hydrolyzed to form the corresponding amine and carbon dioxide.
Common reagents used in these reactions include bases like potassium carbonate and acids like hydrochloric acid. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl N-(2,4-dibromophenyl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of methyl N-(2,4-dibromophenyl)carbamate involves its interaction with specific molecular targets. The bromine atoms on the phenyl ring enhance its reactivity, allowing it to interact with various biological molecules. The carbamate group can form hydrogen bonds with target proteins, affecting their function and activity .
Comparison with Similar Compounds
Methyl N-(2,4-dibromophenyl)carbamate can be compared with other similar compounds, such as:
- Methyl N-(2,4-dichlorophenyl)carbamate
- Methyl N-(2,4-difluorophenyl)carbamate
- Methyl N-(2,4-dimethylphenyl)carbamate
These compounds share a similar structure but differ in the substituents on the phenyl ring. The presence of different halogens or alkyl groups can significantly affect their chemical properties and reactivity .
Properties
Molecular Formula |
C8H7Br2NO2 |
---|---|
Molecular Weight |
308.95 g/mol |
IUPAC Name |
methyl N-(2,4-dibromophenyl)carbamate |
InChI |
InChI=1S/C8H7Br2NO2/c1-13-8(12)11-7-3-2-5(9)4-6(7)10/h2-4H,1H3,(H,11,12) |
InChI Key |
LPHMYWXXXTZGFR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)NC1=C(C=C(C=C1)Br)Br |
Origin of Product |
United States |
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